tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, followed by the addition of 3-chloropropanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of morpholine derivatives with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate
- tert-Butyl ®-2-(2-hydroxyethyl)morpholine-4-carboxylate
- tert-Butyl ®-2-(4-hydroxybutyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is unique due to the specific positioning of the hydroxypropyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This unique structure allows for specific applications in various fields of research and industry .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
KYMQUHWGJBYVCX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCO |
Origin of Product |
United States |
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